4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol
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Overview
Description
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol is a quinazoline derivative known for its potential as a kinase inhibitor. This compound has garnered significant interest in medicinal chemistry due to its ability to selectively inhibit certain kinases, making it a promising candidate for cancer therapy and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-methoxyanilino)-5-hydroxy-7-methoxyquinazoline typically involves the sequential displacement of fluorine atoms on a quinazoline precursor.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group at the 2 position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted quinazolines, and various nucleophile-substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and its potential as a tool for probing kinase activity.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases due to its kinase inhibitory properties.
Mechanism of Action
The mechanism of action of 4-(2-chloro-5-methoxyanilino)-5-hydroxy-7-methoxyquinazoline involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive the uncontrolled growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroanilino)-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar kinase inhibitory properties.
4-(2-Methoxyanilino)-5-hydroxy-7-methoxyquinazoline: A closely related compound with a methoxy group instead of a chloro group at the 2 position.
Uniqueness
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol is unique due to its specific substitution pattern, which confers distinct physicochemical properties and biological activity. The presence of both chloro and methoxy groups enhances its selectivity and potency as a kinase inhibitor, making it a valuable compound for therapeutic development.
Properties
Molecular Formula |
C16H14ClN3O3 |
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Molecular Weight |
331.75 g/mol |
IUPAC Name |
4-(2-chloro-5-methoxyanilino)-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C16H14ClN3O3/c1-22-9-3-4-11(17)12(5-9)20-16-15-13(18-8-19-16)6-10(23-2)7-14(15)21/h3-8,21H,1-2H3,(H,18,19,20) |
InChI Key |
AVVCQFHJHWPVCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=C2C(=CC(=C3)OC)O |
Origin of Product |
United States |
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